![molecular formula C17H11N3O2 B14138873 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)- CAS No. 24243-44-5](/img/structure/B14138873.png)
9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Nitrophenyl)-9H-pyrido[3,4-b]indole is a heterocyclic compound that combines the structural features of both indole and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-9H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated precursor in the presence of a palladium catalyst . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions: 1-(4-Nitrophenyl)-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro-substituted derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products: The major products formed from these reactions include various substituted indoles and pyridines, which can be further functionalized for specific applications.
科学研究应用
1-(4-Nitrophenyl)-9H-pyrido[3,4-b]indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
作用机制
The mechanism of action of 1-(4-nitrophenyl)-9H-pyrido[3,4-b]indole involves its interaction with various molecular targets:
Molecular Targets: This compound can bind to specific enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Pyridazine Derivatives: These compounds share the pyridine ring but differ in their biological activities and applications.
Pyridine Compounds: Known for their antimicrobial and antiviral activities, pyridine compounds have a different substitution pattern compared to 1-(4-nitrophenyl)-9H-pyrido[3,4-b]indole.
Uniqueness: 1-(4-Nitrophenyl)-9H-pyrido[3,4-b]indole is unique due to its combined indole and pyridine structure, which imparts distinct chemical reactivity and biological activity
属性
CAS 编号 |
24243-44-5 |
|---|---|
分子式 |
C17H11N3O2 |
分子量 |
289.29 g/mol |
IUPAC 名称 |
1-(4-nitrophenyl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H11N3O2/c21-20(22)12-7-5-11(6-8-12)16-17-14(9-10-18-16)13-3-1-2-4-15(13)19-17/h1-10,19H |
InChI 键 |
LOZZGBIIZKNDHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


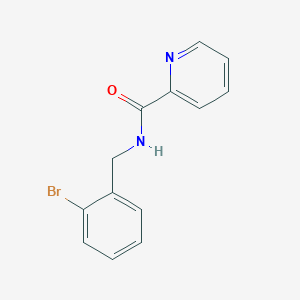
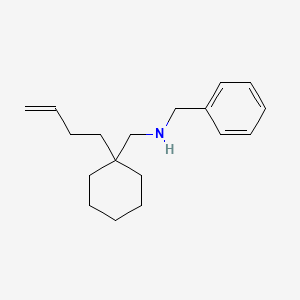

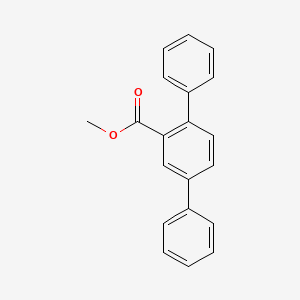
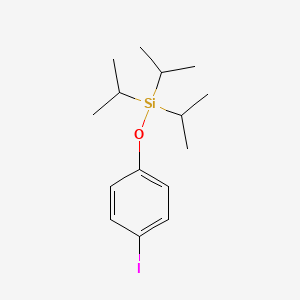
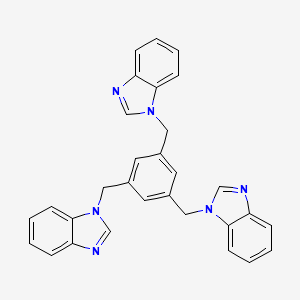
![2'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine](/img/structure/B14138841.png)
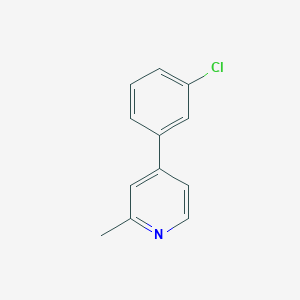
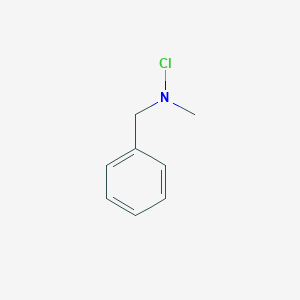

![N-{2-[(2E)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-1-(4-hydroxyphthalazin-1-yl)-2-oxoethyl}benzamide](/img/structure/B14138852.png)
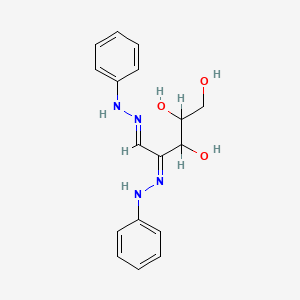
![6-chloro-4-{2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14138854.png)

